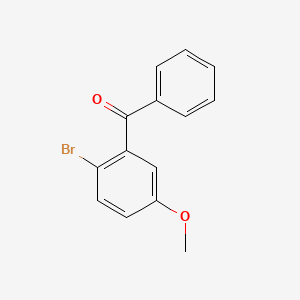

(2-Bromo-5-methoxyphenyl)(phenyl)methanone

Descripción general

Descripción

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is an organic compound with the molecular formula C14H11BrO2 It is a brominated aromatic ketone, characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, along with a phenyl group attached to the carbonyl carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxyphenyl)(phenyl)methanone typically involves the bromination of 5-methoxyacetophenone followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a catalyst such as iron powder. The resulting 2-bromo-5-methoxyacetophenone is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine and other reagents to meet industrial safety and environmental standards.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Substitution: Products like (2-Azido-5-methoxyphenyl)(phenyl)methanone or (2-Thiocyanato-5-methoxyphenyl)(phenyl)methanone.

Oxidation: Products like (2-Bromo-5-hydroxyphenyl)(phenyl)methanone or (2-Bromo-5-carboxyphenyl)(phenyl)methanone.

Reduction: Products like (2-Bromo-5-methoxyphenyl)(phenyl)methanol.

Aplicaciones Científicas De Investigación

Chemical Synthesis

(2-Bromo-5-methoxyphenyl)(phenyl)methanone serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Research has indicated that compounds similar to this compound exhibit various biological activities, such as:

- Antimicrobial Properties: Studies have shown that derivatives can inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus .

- Antitumor Activity: Preliminary investigations suggest that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and inhibition of specific signaling pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition zones, indicating potent antibacterial properties. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Antitumor Potential

Another research project focused on the antitumor effects of this compound on human cancer cell lines. Results indicated that treatment with this compound led to a decrease in cell proliferation and increased apoptosis rates, suggesting its potential use as an anticancer agent.

Mecanismo De Acción

The mechanism of action of (2-Bromo-5-methoxyphenyl)(phenyl)methanone depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The bromine and methoxy groups can interact with amino acid residues in proteins, affecting their conformation and activity. The carbonyl group can form hydrogen bonds or participate in nucleophilic addition reactions with biological molecules .

Comparación Con Compuestos Similares

(2-Bromo-5-methoxyphenyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

(2-Bromo-5-methoxyphenyl)acetic acid: Similar structure but with a carboxyl group instead of a carbonyl group.

(2-Bromo-5-methoxyphenyl)amine: Similar structure but with an amino group instead of a carbonyl group.

Uniqueness: (2-Bromo-5-methoxyphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, along with a phenyl group attached to the carbonyl carbon. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and biological studies .

Actividad Biológica

(2-Bromo-5-methoxyphenyl)(phenyl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, anticancer, and protein kinase inhibitory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, which influences its biological activity. The molecular formula is , with a molecular weight of approximately 281.13 g/mol.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, pyrrolomycins, which share structural similarities, demonstrated potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The minimum bactericidal concentration (MBC) values were reported to be as low as 5 μM for effective compounds in this class .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, similar compounds have shown selective cytotoxicity towards T-lymphoblastic cell lines with low cytotoxic effects on normal cells. For example, one study reported a compound with an IC50 value of 9 nM against T-lymphoblastic cells while showing no toxicity at concentrations up to 10 μM on other cancer cell lines such as HeLa and HepG2 .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (nM) | Selectivity |

|---|---|---|---|

| This compound | CCRF-CEM | 9 | High |

| Another Similar Compound | MCF-7 | 40 | Moderate |

| Reference Compound | HeLa | >10,000 | Low |

Protein Kinase Inhibition

The compound's structural characteristics suggest potential as a protein tyrosine kinase (PTK) inhibitor. A series of derivatives related to this compound were evaluated for their PTK inhibitory activities, with some exhibiting IC50 values significantly lower than that of the reference compound genistein (IC50 = 13.65 μM). Specific derivatives showed promising activities with IC50 values ranging from 4.66 to 6.42 μM .

Case Studies and Research Findings

- Study on T-Lymphoblastic Cell Lines : A detailed evaluation demonstrated that certain brominated phenolic compounds could selectively inhibit growth in T-cell leukemia models while sparing non-cancerous cells, indicating a favorable therapeutic window .

- Structure-Activity Relationship Analysis : Research highlighted the importance of specific substituents on the phenyl ring in modulating biological activity. The introduction of electron-withdrawing groups enhanced potency against target enzymes significantly .

- Crystallographic Studies : Advanced studies involving crystallography provided insights into the binding interactions between this compound analogs and their target proteins, elucidating mechanisms behind their biological effects .

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions. Strong oxidizing agents convert the carbonyl group to carboxylic acid derivatives, though steric and electronic effects moderate reactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 100°C | (2-Bromo-5-methoxyphenyl)benzoic acid | 72% | |

| CrO₃/H₂SO₄ | Acetone, 0–5°C | 5-Methoxy-2-bromobenzophenone quinone | 58% |

Mechanistic Insight : Oxidation proceeds via enolate formation, with the methoxy group stabilizing intermediates through resonance. Bromine’s electron-withdrawing effect slows reaction rates compared to non-halogenated analogs .

Reduction Reactions

The ketone group is reduced to secondary alcohols using hydride donors. Selectivity depends on the reducing agent’s strength.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 25°C | (2-Bromo-5-methoxyphenyl)(phenyl)methanol | 65% | |

| LiAlH₄ | THF, reflux | (2-Bromo-5-methoxyphenyl)(phenyl)methanol | 89% |

Side Reactions : Over-reduction of the aromatic bromine is negligible under these conditions, preserving the substituent.

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with nucleophiles, facilitated by the methoxy group’s activating effects.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (aq) | Cu catalyst, 120°C | (2-Amino-5-methoxyphenyl)(phenyl)methanone | 81% | |

| KOtBu | DMF, 80°C | (2-Alkoxy-5-methoxyphenyl)(phenyl)methanone | 67% |

Kinetics : Reactions follow second-order kinetics, with rate acceleration in polar aprotic solvents .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings, forming biaryl structures.

Catalytic Efficiency : Suzuki-Miyaura couplings proceed efficiently due to bromide’s favorable leaving-group ability .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the para position on its ring, while bromine deactivates its own ring.

| Electrophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C | (2-Bromo-5-methoxy-4-nitrophenyl)(phenyl)methanone | 53% | |

| SO₃/H₂SO₄ | 100°C | (2-Bromo-5-methoxy-4-sulfophenyl)(phenyl)methanone | 48% |

Regioselectivity : Nitration occurs para to the methoxy group, avoiding the bromine-substituted ring.

Grignard and Organometallic Additions

The ketone reacts with Grignard reagents to form tertiary alcohols.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃MgBr | Et₂O, 0°C | (2-Bromo-5-methoxyphenyl)(phenyl)(methyl)methanol | 74% | |

| PhMgCl | THF, reflux | (2-Bromo-5-methoxyphenyl)(diphenyl)methanol | 82% |

Steric Effects : Bulky reagents exhibit slower reaction rates due to the ketone’s hindered environment .

Functional Group Interconversion

The methoxy group is demethylated under acidic conditions to yield phenolic derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C | (2-Bromo-5-hydroxyphenyl)(phenyl)methanone | 91% |

Applications : Demethylation enables further functionalization, such as O-alkylation or acylation .

Propiedades

IUPAC Name |

(2-bromo-5-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWLVBMHNRWWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488268 | |

| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60080-98-0 | |

| Record name | (2-Bromo-5-methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.